B1580376 L-ALANINE (2,3,3,3-D4)

L-ALANINE (2,3,3,3-D4)

Cat. No.: B1580376
M. Wt: 93.12
Attention: For research use only. Not for human or veterinary use.
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Description

Overview of L-Alanine as a Central Metabolite and Building Block

L-Alanine is a non-essential amino acid, meaning it can be synthesized by the human body. numberanalytics.com It plays a pivotal role as a central metabolite and a fundamental building block for proteins. numberanalytics.com Encoded by the codons GCU, GCC, GCA, and GCG, L-alanine is one of the most common amino acids found in proteins. numberanalytics.com

Its significance extends beyond protein synthesis. L-Alanine is a key participant in the glucose-alanine cycle, a critical metabolic pathway that facilitates the transport of nitrogen from muscles to the liver. numberanalytics.comangenechemical.com In this cycle, pyruvate (B1213749), a product of glycolysis in muscle tissue, is converted to alanine (B10760859). The alanine then travels to the liver, where it is converted back to pyruvate, which can be used for gluconeogenesis (the synthesis of new glucose). numberanalytics.com This process is vital for maintaining glucose homeostasis and for the safe removal of ammonia (B1221849) from peripheral tissues. numberanalytics.comangenechemical.com Due to its close ties with major metabolic pathways like glycolysis, gluconeogenesis, and the citric acid cycle, L-alanine is a crucial hub in cellular metabolism. numberanalytics.com

Rationale for Deuterium (B1214612) Labeling at the 2,3,3,3 Positions in L-Alanine (2,3,3,3-D4)

The specific labeling of L-Alanine with four deuterium atoms at the 2,3,3,3-positions, creating L-Alanine (2,3,3,3-D4), is a deliberate and strategic choice in metabolic research. The "d4" designation signifies the replacement of four hydrogen atoms with deuterium. nih.gov This extensive labeling provides a distinct mass shift, making it readily detectable by mass spectrometry. sigmaaldrich.com

The rationale for this specific labeling pattern lies in its utility for tracing metabolic flux and protein synthesis. angenechemical.compubcompare.ai When L-Alanine (2,3,3,3-D4) is introduced into a biological system, the deuterium atoms are incorporated into various downstream metabolites and newly synthesized proteins. physiology.orgnih.gov By measuring the enrichment of deuterium in these molecules, researchers can quantify the rates of key metabolic processes. physiology.orgmdpi.com For example, the incorporation of deuterated alanine into proteins provides a direct measure of protein synthesis rates. physiology.orgnih.govphysiology.org Furthermore, the stability of the carbon-deuterium bond at these positions ensures that the label is not easily lost through exchange reactions, providing a reliable tracer for metabolic pathways. nih.gov

Historical Context and Evolution of Deuterated Amino Acid Applications

The use of isotopes in biological research dates back to the early 20th century, with the discovery of deuterium by Harold Urey in 1931 marking a significant milestone. Early applications of deuterated compounds, including amino acids, were pioneered in the 1930s and 1940s to study the dynamic state of body constituents. numberanalytics.com These initial studies laid the groundwork for understanding that the body's proteins are in a constant state of flux, being continuously synthesized and degraded.

The advent of more sophisticated analytical techniques, particularly mass spectrometry and NMR spectroscopy, in the latter half of the 20th century, greatly expanded the applications of deuterated amino acids. acs.orgnih.gov Initially, research focused on using these labeled compounds to elucidate metabolic pathways and reaction mechanisms. portico.org Over time, the focus shifted towards more quantitative applications, such as measuring the rates of metabolic processes in vivo. physiology.orgnih.govphysiology.org The development of selectively deuterated amino acids, like L-Alanine (2,3,3,3-D4), allowed for more precise and targeted investigations of specific metabolic questions. nih.govacs.org This evolution has been driven by the need for safer and more accurate methods to study metabolism in living organisms, including humans. acs.org

Scope and Objectives of Research Utilizing L-Alanine (2,3,3,3-D4)

Research employing L-Alanine (2,3,3,3-D4) is primarily focused on elucidating the dynamics of metabolic processes, with a particular emphasis on protein and amino acid metabolism. The overarching objective is to gain a quantitative understanding of how these processes are regulated in health and altered in disease states.

Key research areas and their objectives include:

Measuring Protein Synthesis Rates: A primary application is the in vivo measurement of muscle and plasma protein synthesis rates. researchgate.netphysiology.orgnih.govphysiology.orgphysiology.org By administering L-Alanine (2,3,3,3-D4) and measuring its incorporation into proteins over time, researchers can calculate the fractional synthesis rate of specific proteins. physiology.org This is crucial for studying the effects of nutrition, exercise, and disease on protein metabolism. researchgate.net

Metabolic Flux Analysis: L-Alanine (2,3,3,3-D4) serves as a tracer to map and quantify the flow of metabolites through interconnected pathways. frontiersin.organgenechemical.compubcompare.ai This allows for a detailed investigation of central carbon metabolism and its response to various physiological and pathological stimuli.

Biomarker Discovery: In clinical research, L-Alanine (2,3,3,3-D4) is used in metabolomic studies to identify potential biomarkers for diseases. For instance, altered levels of deuterated alanine and its metabolites have been observed in conditions like hepatocellular carcinoma, suggesting its potential as a diagnostic tool. nih.gov

Elucidating Enzyme Mechanisms: The kinetic isotope effect observed with deuterated substrates can provide insights into the mechanisms of enzyme-catalyzed reactions. nih.govnih.govd-nb.info Studying the metabolism of L-Alanine (2,3,3,3-D4) can help to understand the transition states of enzymes involved in alanine metabolism.

Detailed Research Findings

The application of L-Alanine (2,3,3,3-D4) has yielded significant quantitative data across various research domains. Below are some illustrative findings from studies that have utilized this powerful isotopic tracer.

Protein Synthesis Rate Determination

One of the most powerful applications of L-Alanine (2,3,3,3-D4) is in the measurement of protein synthesis rates. The principle relies on the incorporation of the labeled alanine into newly synthesized proteins, which can be quantified over time.

Fractional Synthesis Rates (FSR) of Various Proteins Measured Using Deuterated Alanine
Protein/TissueStudy PopulationFSR (%/day)Key Finding
Myofibrillar ProteinHealthy Adults (Exercised Leg)1.8 ± 0.2Exercise stimulates muscle protein synthesis. physiology.org
Myofibrillar ProteinHealthy Adults (Non-exercised Leg)1.2 ± 0.1Baseline muscle protein synthesis rate. physiology.org
Plasma AlbuminPatients with End-Stage Renal Disease8.5 ± 0.7Demonstrates the feasibility of using deuterated water and alanine to measure protein synthesis in a clinical population. physiology.org
Mixed Muscle ProteinRats~15-20Higher protein turnover rates in rodents compared to humans. nih.gov

Metabolomic Profiling in Disease

L-Alanine (2,3,3,3-D4) is also employed as an internal standard and tracer in metabolomic studies to identify changes in metabolite levels associated with disease.

Relative Abundance of L-Alanine (2,3,3,3-D4) in Hepatocellular Carcinoma (HCC) vs. Cirrhosis (CIRR)
MetabolitePatient GroupMedian Abundance (Arbitrary Units)Interquartile Range (IQR)Significance (p-value)
L-Alanine-2,3,3,3-d4HCC663,959978,0400.013
CIRR1,054,0931,392,805.5

This data indicates a significantly lower level of L-Alanine-2,3,3,3-d4 in patients with Hepatocellular Carcinoma compared to those with Cirrhosis, highlighting its potential as a biomarker. nih.gov

Properties

Molecular Weight

93.12

Purity

98%

Origin of Product

United States

Advanced Methodologies for Synthesis and Isotopic Enrichment of L Alanine 2,3,3,3 D4

Chemoenzymatic and Organic Synthetic Routes to L-Alanine (2,3,3,3-D4)

The synthesis of L-ALANINE (2,3,3,3-D4) can be accomplished through a variety of chemoenzymatic and purely organic synthetic routes, each offering distinct advantages in terms of stereoselectivity, isotopic enrichment, and scalability.

Stereoselective Synthesis of L-Alanine (2,3,3,3-D4)

The stereoselective synthesis of L-ALANINE (2,3,3,3-D4) is crucial for its applications in biological systems, where chirality dictates molecular recognition and function. Several strategies have been developed to achieve high enantiomeric purity.

One prominent method involves the base-catalyzed hydrogen-deuterium exchange of L-alanine. This approach typically involves treating L-alanine or a protected derivative with a base in the presence of a deuterium (B1214612) source, most commonly deuterium oxide (D₂O). For instance, an N-protected alanine (B10760859) derivative can be treated with a base like sodium ethoxide in D₂O to facilitate the exchange of protons at the α and β positions with deuterium atoms. The stereochemical integrity of the chiral center is a critical consideration in this process.

Another powerful approach is biocatalytic reductive amination . This method utilizes enzymes, such as L-alanine dehydrogenase, to catalyze the reductive amination of a deuterated α-keto acid precursor. researchgate.net This enzymatic approach offers high stereoselectivity, yielding the desired L-enantiomer with excellent purity. researchgate.net A hydrogen-driven biocatalytic platform has been demonstrated for the enantioselective incorporation of deuterium into amino acids, providing an atom-efficient route to isotopically labeled amino acids. researchgate.netrsc.org This system combines a biocatalytic deuteration catalyst with an amino acid dehydrogenase, using low-cost isotopic precursors like deuterium gas (²H₂) and deuterated water (²H₂O). rsc.org

Chemical strategies often employ chiral auxiliaries or ligands to direct the stereochemical outcome of the reaction. rsc.org However, these methods can be expensive and may require complex purification procedures to remove the chiral auxiliary. rsc.org In contrast, chemoenzymatic methods offer the advantage of mild reaction conditions and the inherent stereoselectivity of enzymes. rsc.org

Synthesis of Protected L-Alanine (2,3,3,3-D4) Derivatives (e.g., Fmoc, Boc protected forms)

For applications such as peptide synthesis, the amino group of L-ALANINE (2,3,3,3-D4) must be protected to prevent undesirable side reactions. The most commonly used protecting groups are the fluorenylmethyloxycarbonyl (Fmoc) and tert-butoxycarbonyl (Boc) groups.

Fmoc-L-ALANINE (2,3,3,3-D4): The synthesis of N-Fmoc-L-alanine-d4 involves the reaction of L-ALANINE (2,3,3,3-D4) with an Fmoc-donating reagent, such as Fmoc-succinimide (Fmoc-OSu) or Fmoc-chloride (Fmoc-Cl), under basic conditions. For example, L-alanine can be dissolved in a sodium carbonate solution and treated with Fmoc-Cl in dioxane. prepchem.com The resulting Fmoc-protected amino acid is widely used in solid-phase peptide synthesis (SPPS) due to the stability of the Fmoc group under acidic conditions and its facile removal with a mild base like piperidine.

Boc-L-ALANINE (2,3,3,3-D4): The Boc protecting group is another cornerstone of peptide synthesis. The synthesis of N-tert-Boc-L-alanine-D4 is typically achieved by reacting L-ALANINE (2,3,3,3-D4) with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base, such as sodium hydroxide, in a mixed solvent system like water and tetrahydrofuran (THF). chemicalbook.comorgsyn.org The Boc group is stable to a wide range of reaction conditions but can be readily cleaved with strong acids like trifluoroacetic acid (TFA). peptide.com

The availability of these protected derivatives is critical for the incorporation of L-ALANINE (2,3,3,3-D4) into peptides for structural and functional studies. proteogenix.science

Biosynthetic Labeling Strategies Utilizing Deuterated Precursors in Model Systems

Biosynthetic labeling is a powerful technique for uniformly or selectively incorporating stable isotopes into biomolecules within living organisms or cell-free systems. To produce L-ALANINE (2,3,3,3-D4) biosynthetically, cells are cultured in a medium where standard hydrogen-containing precursors are replaced with their deuterated counterparts.

For example, microorganisms can be grown in a minimal medium containing deuterium oxide (D₂O) and a deuterated carbon source, such as glucose-d7. eurisotop.com The cellular machinery will then utilize these deuterated building blocks to synthesize amino acids, including L-alanine, resulting in a high level of deuterium incorporation. eurisotop.com

More targeted labeling can be achieved by providing specific deuterated precursors in the growth medium. For instance, feeding cells with deuterated pyruvate (B1213749) could lead to the synthesis of deuterated alanine. Stable isotope-labeled precursor tracing has been used to study metabolic pathways, such as the conversion of L-alanine to L-theanine in tea plants. nih.gov

Cell-free protein synthesis (CFPS) systems offer a highly controllable environment for producing proteins with specific isotopic labels. nih.gov In a CFPS system, stable isotope-labeled amino acids, such as L-ALANINE (2,3,3,3-D4), can be directly added to the reaction mixture, ensuring their efficient incorporation into the synthesized protein. nih.gov This method is cost-effective as it requires smaller amounts of the expensive labeled amino acids compared to in vivo labeling. nih.gov

Isotopic Purity and Enrichment Assessment Techniques

Accurately determining the isotopic purity and enrichment of L-ALANINE (2,3,3,3-D4) is paramount for its effective use in quantitative studies. The two primary analytical techniques employed for this purpose are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry (MS): Mass spectrometry is a highly sensitive technique for determining the isotopic distribution of a molecule. researchgate.net By analyzing the mass-to-charge ratio of the compound and its fragments, the degree of deuterium incorporation can be quantified. nih.gov High-resolution mass spectrometry (HR-MS) is particularly useful for resolving isotopic peaks and accurately calculating the isotopic enrichment. rsc.org A general method for determining the enrichment of isotopically labeled molecules by MS involves comparing the measured isotopic distribution with theoretically calculated distributions for different enrichment levels. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed structural information and can be used to confirm the position of the deuterium labels within the molecule. rsc.org The absence of signals in the ¹H NMR spectrum at the positions where deuterium has been substituted confirms the success of the labeling. Furthermore, ²H NMR can be used to directly observe the deuterium nuclei. The integration of NMR signals can provide a quantitative measure of the isotopic purity. rsc.org

These techniques are often used in conjunction to provide a comprehensive characterization of the isotopic enrichment and structural integrity of the synthesized L-ALANINE (2,3,3,3-D4). rsc.org

Scale-Up Synthesis and Economic Considerations for Research Material Production

The transition from laboratory-scale synthesis to the production of research-grade quantities of L-ALANINE (2,3,3,3-D4) presents several challenges, primarily related to cost and scalability. The high cost of deuterated starting materials, such as deuterium oxide and deuterated reagents, is a significant economic factor. businessresearchinsights.com

The manufacturing processes for deuterated compounds are often complex and require specialized equipment and stringent quality control, further contributing to the high production costs. businessresearchinsights.com For chemoenzymatic routes, the cost and stability of the enzymes, as well as the need for deuterated buffers, can be limiting factors for large-scale production. researchgate.net

Economic considerations for the production of deuterated compounds include:

Cost of raw materials: Deuterium-enriched starting materials are significantly more expensive than their non-deuterated counterparts.

Complexity of synthesis: Multi-step syntheses with purification at each stage increase labor and solvent costs.

Energy consumption: Processes like cryogenic distillation for deuterium enrichment are energy-intensive. datahorizzonresearch.com

Despite these challenges, the increasing demand for deuterated compounds in pharmaceutical research and development is driving efforts to optimize synthetic routes and develop more cost-effective production methods. businessresearchinsights.comcongruencemarketinsights.com The potential for deuterated drugs to have improved pharmacokinetic profiles provides a strong incentive for investment in this area. nih.govnih.gov

Interactive Data Table: Comparison of Synthesis Methods for L-ALANINE (2,3,3,3-D4)

Synthesis MethodKey AdvantagesKey DisadvantagesTypical Isotopic Purity
Base-Catalyzed H/D Exchange Relatively simple procedure.Potential for racemization; may not achieve complete deuteration.Variable, depends on conditions.
Biocatalytic Reductive Amination High stereoselectivity; mild reaction conditions. researchgate.netrsc.orgEnzyme cost and stability; requires deuterated precursors. researchgate.net>95% rsc.org
Chemical Synthesis with Chiral Auxiliaries High stereocontrol.Expensive reagents; complex purification. rsc.orgHigh, typically >98%.
Biosynthetic Labeling (in vivo) Uniform labeling; suitable for complex biomolecules.Can be expensive for high enrichment; potential for isotopic scrambling.Dependent on media composition.
Cell-Free Protein Synthesis High control over labeling; cost-effective for small scale. nih.govLimited to in vitro protein synthesis.High, dependent on added amino acid purity.

Sophisticated Analytical Techniques Employing L-ALANINE (2,3,3,3-D4) as an Isotopic Tracer

The deuterated amino acid L-ALANINE (2,3,3,3-D4) serves as a powerful tool in metabolic research, enabling scientists to trace the intricate pathways of alanine metabolism and its contributions to various biochemical processes. isotope.com Its use in conjunction with advanced analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provides detailed insights into cellular function. These methods are pivotal in the fields of metabolomics, proteomics, and biomolecular NMR. isotope.com

Sophisticated Analytical Techniques Employing L Alanine 2,3,3,3 D4 As an Isotopic Tracer

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is a non-destructive analytical technique that provides detailed information about the structure, dynamics, and chemical environment of molecules. creative-proteomics.com In metabolic studies, the use of stable isotope-labeled compounds like L-ALANINE (2,3,3,3-D4) significantly enhances the capabilities of NMR. isotope.com

Deuterium (B1214612) NMR (²H NMR) for Positional Information and Flux Analysis

Deuterium (²H) NMR spectroscopy directly detects the deuterium nucleus, offering a unique window into the metabolic fate of deuterated tracers. When L-ALANINE (2,3,3,3-D4) is introduced into a biological system, the deuterium atoms on the molecule act as probes. As the L-alanine is metabolized, these deuterium labels are incorporated into various downstream metabolites.

²H NMR can track the position of these deuterium atoms in the newly synthesized molecules. This positional information is crucial for elucidating the specific enzymatic reactions and pathways that have occurred. For instance, the distribution of deuterium in glucose derived from L-ALANINE (2,3,3,3-D4) through gluconeogenesis can reveal the relative activities of different enzymes in that pathway.

Metabolic flux analysis, which is the study of the rates of metabolic reactions, is greatly aided by ²H NMR. By monitoring the rate of appearance and the specific labeling patterns of deuterated metabolites over time, researchers can quantify the flow of carbon skeletons through various metabolic pathways. This dynamic information is essential for understanding how metabolic networks are regulated and how they respond to different physiological or pathological conditions.

One study utilized deuterium quadrupole echo spectroscopy to examine the dynamics of the CD3 group in polycrystalline L-alanine-d3. The temperature-dependent line shapes and relaxation anisotropy provided quantitative data on the rate and mechanism of the methyl group's threefold jump motion, demonstrating the detailed motional information that can be obtained from ²H NMR studies of deuterated molecules.

Carbon-13 NMR (¹³C NMR) with Deuterium Labels for Enhanced Resolution and Pathway Tracing

While ¹³C NMR is a primary tool for tracing carbon metabolism, the presence of deuterium labels from L-ALANINE (2,3,3,3-D4) offers distinct advantages for both spectral resolution and pathway elucidation. The deuterium substitution can induce a small upfield shift in the resonance of the directly attached carbon atom (an isotope effect), which can help resolve overlapping peaks in complex spectra. purdue.edu This enhanced resolution is particularly valuable in metabolomics, where samples contain a multitude of compounds with similar structures. purdue.edu

The primary application of ¹³C-labeled substrates, often used in conjunction with deuterated tracers, is in pathway tracing. nih.gov When cells are supplied with a ¹³C-labeled precursor, the label is incorporated into downstream metabolites. The specific pattern of ¹³C enrichment in these metabolites, as determined by ¹³C NMR, provides a roadmap of the active metabolic pathways. researchgate.net For example, the metabolism of [1,2-¹³C] glucose results in distinct labeling patterns in alanine (B10760859) and lactate (B86563) depending on whether it is processed through glycolysis or the pentose (B10789219) phosphate (B84403) pathway. researchgate.net

In studies involving L-alanine, ¹³C labeling at different positions (e.g., [3-¹³C]alanine) allows researchers to follow the carbon backbone through central metabolic pathways like the tricarboxylic acid (TCA) cycle. nih.gov The distribution of the ¹³C label in metabolites such as glutamate (B1630785) and aspartate reveals the relative contributions of different enzymatic routes, such as pyruvate (B1213749) carboxylase versus pyruvate dehydrogenase. nih.govresearchgate.net The combination of ¹³C and ²H labeling can provide even more detailed information, allowing for the simultaneous tracking of both carbon and hydrogen atoms.

MetaboliteLabeling Pattern from [1,2-¹³C] Glucose via GlycolysisLabeling Pattern from [1,2-¹³C] Glucose via Pentose Phosphate Pathway
Lactate[2,3-¹³C] Lactate[3-¹³C] Lactate
Alanine[2,3-¹³C] Alanine[3-¹³C] Alanine

This table illustrates how different metabolic pathways create distinct isotopic labeling patterns in downstream metabolites, which can be detected by ¹³C NMR. researchgate.net

Multi-dimensional NMR Spectroscopy for Complex Metabolite Mixture Analysis

Biological samples are inherently complex, containing a vast array of metabolites, many of which have overlapping signals in standard one-dimensional (1D) NMR spectra. nih.gov Multi-dimensional NMR techniques, such as 2D and 3D NMR, are essential for disentangling these complex mixtures and unambiguously identifying individual components. nih.gov

Two-dimensional NMR experiments, like Total Correlation Spectroscopy (TOCSY) and Heteronuclear Single Quantum Coherence (HSQC) spectroscopy, are particularly powerful. TOCSY reveals correlations between all protons within a spin system, helping to identify all the signals belonging to a particular molecule. HSQC correlates protons with their directly attached heteronuclei, such as ¹³C or ¹⁵N, providing a highly resolved spectral map. When L-ALANINE (2,3,3,3-D4) and its metabolites are present, these 2D techniques can separate their signals from the crowded spectrum, facilitating their identification and quantification.

In metabolomics studies, 2D NMR provides a higher level of clustering in statistical analyses compared to 1D NMR, leading to more robust biomarker discovery. nih.gov Furthermore, combining NMR data with other analytical techniques, such as mass spectrometry and liquid chromatography, in a three-dimensional correlation approach can provide highly reliable metabolite identification from complex mixtures. nih.gov

Mass Spectrometry (MS) Applications

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. ckisotopes.com It is highly sensitive and can be used to identify and quantify compounds in a mixture. ckisotopes.com The use of stable isotope-labeled compounds like L-ALANINE (2,3,3,3-D4) is central to many MS-based metabolic studies. ckisotopes.com

Isotope Ratio Mass Spectrometry (IRMS) for Isotopic Abundance Determination

Isotope Ratio Mass Spectrometry (IRMS) is a specialized form of mass spectrometry that measures the relative abundance of isotopes in a sample with very high precision. nih.govpnnl.gov This technique is used to determine the geographic, chemical, and biological origins of substances by analyzing the natural variations in isotopic abundances of elements like carbon, hydrogen, nitrogen, and oxygen. nih.gov

In the context of tracer studies with L-ALANINE (2,3,3,3-D4), IRMS can be used to precisely measure the enrichment of deuterium in various metabolites. After administering the deuterated alanine, biological samples can be collected and the metabolites of interest isolated. IRMS analysis of these metabolites will reveal the extent to which the deuterium label has been incorporated, providing a quantitative measure of the metabolic flux through the pathways leading to their synthesis.

The high precision of IRMS allows for the detection of even small changes in isotopic composition, making it a valuable tool for studying subtle metabolic shifts. pnnl.gov By combining IRMS with separation techniques like gas chromatography (GC) or liquid chromatography (LC), it is possible to perform real-time isotopic analysis of specific compounds within a complex mixture. nih.gov One study demonstrated the use of NMR in conjunction with IRMS to determine the position-specific carbon isotope ratios in L-alanine and D-alanine, highlighting the complementary nature of these techniques for detailed isotopic analysis. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Targeted Metabolite Quantification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful analytical technique used for the precise quantification of specific metabolites within complex biological mixtures. nih.govresearchgate.net This method's utility is significantly enhanced by the use of stable isotope-labeled internal standards, such as L-ALANINE (2,3,3,3-D4), to ensure high accuracy and precision. The fundamental principle involves the separation of analytes by liquid chromatography, followed by their ionization and detection using a tandem mass spectrometer, typically a triple quadrupole (QqQ) instrument. uab.educhromatographytoday.com

In a typical targeted metabolomics workflow, L-ALANINE (2,3,3,3-D4) is spiked into a biological sample at a known concentration before sample preparation. It co-elutes with the endogenous, unlabeled L-Alanine during the chromatographic separation. Because the labeled standard is chemically identical to the analyte of interest, it experiences the same effects of sample extraction, derivatization (if used), and potential ion suppression or enhancement during ionization. This co-purification and co-analysis corrects for variability in sample handling and instrument response, leading to more reliable quantification. uab.edu

The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. researchgate.net In this mode, the first quadrupole (Q1) is set to isolate the specific mass-to-charge ratio (m/z) of the precursor ion for both the unlabeled L-Alanine and the labeled L-ALANINE (2,3,3,3-D4). These isolated ions are then fragmented in the second quadrupole (Q2), a collision cell. The third quadrupole (Q3) is set to detect only specific, characteristic product ions. This process of monitoring a specific precursor-to-product ion transition provides exceptional specificity and reduces background noise. uab.edu

The concentration of the endogenous L-Alanine is then determined by calculating the ratio of the peak area of its MRM transition to the peak area of the known concentration of the L-ALANINE (2,3,3,3-D4) internal standard.

Table 1: Example LC-MS/MS Parameters for L-Alanine Quantification

Analyte Precursor Ion (m/z) Product Ion (m/z) Mode
L-Alanine 90.06 44.05 Positive
L-ALANINE (2,3,3,3-D4) 94.08 47.07 Positive

Note: The exact m/z values can vary slightly based on the adduct ion being measured (e.g., [M+H]+).

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolomic Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique in metabolomics for the analysis of small, volatile, and thermally stable molecules. nih.gov For non-volatile compounds like amino acids, a chemical derivatization step is required to increase their volatility. nih.gov L-ALANINE (2,3,3,3-D4) serves as an ideal internal standard in GC-MS-based metabolomic profiling for the accurate relative or absolute quantification of L-Alanine. chromatographytoday.com

The workflow begins with the derivatization of the biological extract, often through silylation (e.g., using N-methyl-N-tert-butyldimethylsilyltrifluoroacetamide - MtBSTFA) or other methods, which converts polar functional groups into more volatile derivatives. nih.govnih.gov The derivatized sample, containing both native L-Alanine and the spiked L-ALANINE (2,3,3,3-D4) standard, is then injected into the gas chromatograph. The GC column separates the components of the mixture based on their boiling points and interactions with the stationary phase. chromatographytoday.com

As the separated compounds elute from the column, they enter the mass spectrometer, where they are typically ionized by Electron Impact (EI). EI is a hard ionization technique that causes extensive and reproducible fragmentation of molecules. The resulting mass spectrum is a characteristic "fingerprint" of the compound. For quantification, the instrument can be operated in selected ion monitoring (SIM) mode, where only specific fragment ions for L-Alanine and L-ALANINE (2,3,3,3-D4) are monitored, or in full-scan mode for broader profiling. gcms.cz

The use of L-ALANINE (2,3,3,3-D4) is crucial because it has nearly the same retention time and derivatization efficiency as unlabeled L-Alanine but is clearly distinguishable by its mass spectrum due to the mass shift of +4 amu. sigmaaldrich.com This allows for precise quantification by normalizing the signal of the endogenous metabolite to that of the internal standard, correcting for variations during the analytical process. chromatographytoday.com

Table 2: Comparison of Derivatization Reagents for Alanine Analysis in GC-MS

Derivatization Reagent Key Advantages Key Considerations
MtBSTFA (N-methyl-N-tert-butyldimethylsilyltrifluoroacetamide) High sensitivity, good reproducibility, stable derivatives. nih.gov Forms multiple derivatives for some compounds.
Methyl-8 (N,N-dimethylformamide dimethyl acetal) Suitable for analysis. nih.gov Can cause column damage with repeated use. nih.gov

| MSTFA (N-methyl-N-trimethylsilyl-trifluoroacetamide) | Widely used, effective for multiple functional groups. nih.gov | Sensitive to moisture. |

High-Resolution Mass Spectrometry (HRMS) for Isotopomer Distribution Analysis

High-Resolution Mass Spectrometry (HRMS), utilizing instruments like Time-of-Flight (TOF) or Orbitrap mass analyzers, provides highly accurate mass measurements, typically to four or more decimal places. chromatographytoday.commdpi.com This capability is essential for isotopomer distribution analysis, which investigates the incorporation of stable isotopes into metabolites. When L-ALANINE (2,3,3,3-D4) is used as an internal standard or tracer, HRMS can unambiguously distinguish it from its unlabeled counterpart and other potential isobaric interferences.

Isotopomers are molecules that have the same number of atoms of each element but differ in their isotopic composition. While the primary use of L-ALANINE (2,3,3,3-D4) is as an internal standard for quantification, HRMS allows for its clear resolution from naturally occurring isotopologues of L-Alanine (e.g., those containing one ¹³C atom). The high resolving power of HRMS ensures that the mass difference between the M+4 peak of the tracer and any other peaks is accurately measured, preventing misidentification.

In metabolic flux analysis, cells or organisms might be fed a labeled substrate (e.g., ¹³C-glucose). The label is incorporated into various metabolites, including L-Alanine, creating a distribution of isotopologues (M+1, M+2, M+3, etc.). In such studies, L-ALANINE (2,3,3,3-D4) can still be used as an internal standard for quantifying the total pool of L-Alanine, while the HRMS instrument simultaneously measures the relative abundances of the ¹³C-labeled isotopologues. The ability of HRMS to provide an accurate mass measurement for each isotopologue is critical for tracing metabolic pathways and calculating fluxes.

Table 3: Theoretical Exact Masses of L-Alanine Isotopologues

Isotopologue Formula Monoisotopic Mass (Da)
L-Alanine (unlabeled) C₃H₇NO₂ 89.04768
L-Alanine (¹³C₁) ¹³CC₂H₇NO₂ 90.05103

Advanced Chromatographic Separations Coupled with Isotopic Detection

The effectiveness of mass spectrometric detection of isotopic tracers like L-ALANINE (2,3,3,3-D4) is heavily reliant on the quality of the preceding chromatographic separation. Advanced chromatographic techniques are employed to resolve the analyte of interest from a complex matrix, enhancing sensitivity and accuracy.

One such advanced technique is Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC is well-suited for the separation of polar compounds like amino acids. mdpi.comnih.gov It uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent and a small amount of aqueous buffer. This allows for the retention and separation of polar analytes that are poorly retained in traditional reversed-phase chromatography. Coupling HILIC with MS allows for the robust separation of L-Alanine from other polar metabolites before its detection alongside its deuterated internal standard.

Another advanced application involves chiral separations, which are crucial for distinguishing between amino acid enantiomers (D- and L-forms). While the target compound is L-ALANINE, the presence of D-Alanine in certain biological systems (e.g., bacterial cell walls) may necessitate their separation. nih.gov This can be achieved using gas chromatography with chiral stationary phases or by derivatizing the amino acids with a chiral reagent (e.g., (R)-(-)-2-butanol) followed by separation on a non-chiral column. nih.govsemanticscholar.org When coupled with mass spectrometry, this approach allows for the specific quantification of the L-enantiomer using L-ALANINE (2,3,3,3-D4) as the internal standard, even in the presence of the D-enantiomer.

These advanced separation methods, when paired with isotopic detection by mass spectrometry, provide a highly specific and sensitive platform for studying the metabolism and quantification of L-Alanine in diverse biological contexts.

Applications of L Alanine 2,3,3,3 D4 in Metabolic Flux Analysis

L-Alanine (2,3,3,3-D4), a stable isotope-labeled variant of the amino acid L-alanine, serves as a powerful tracer in metabolic flux analysis (MFA). By replacing the four hydrogen atoms on the C2 and C3 carbons with deuterium (B1214612), this compound allows researchers to track the metabolic fate of the alanine (B10760859) molecule through various biochemical pathways without altering its fundamental chemical behavior. Its use in both in vitro and in vivo systems has been instrumental in quantifying the rates of metabolic reactions and elucidating the complex, interconnected networks of cellular metabolism.

Role in Protein and Peptide Research Methodologies

Stable Isotope Labeling by Amino acids in Cell culture (SILAC) Methodologies

Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a powerful metabolic labeling strategy for quantitative proteomics. nih.govnih.gov The core principle of SILAC involves replacing a standard essential amino acid in the cell culture medium with a non-radioactive, heavy isotope-labeled counterpart. sigmaaldrich.com As cells grow and divide, they incorporate this heavy amino acid into all newly synthesized proteins. nih.gov

When the proteomes from two cell populations (e.g., a control group grown with the normal "light" amino acid and a treated group grown with the "heavy" amino acid) are mixed, the mass spectrometer can distinguish between the corresponding proteins and peptides based on the mass difference imparted by the isotope. nih.gov The ratio of the signal intensities between the heavy and light peptide pairs provides accurate relative quantification of protein abundance. sigmaaldrich.com

While carbon-13 (¹³C) and nitrogen-15 (B135050) (¹⁵N) labeled arginine and lysine (B10760008) are most commonly used, deuterated amino acids like L-ALANINE (2,3,3,3-D4) can also be employed. nih.govsigmaaldrich.com The use of different isotopically labeled amino acids allows for multiplexing, where multiple experimental conditions can be compared in a single analysis. nih.govthermofisher.com For instance, a "triplex" SILAC experiment could use light, medium-heavy (e.g., deuterated), and heavy (e.g., ¹³C/¹⁵N labeled) amino acids to compare three different cellular states simultaneously. nih.gov

One consideration when using deuterated compounds in SILAC is that they can sometimes exhibit slightly different retention times during reversed-phase liquid chromatography compared to their non-deuterated counterparts, which must be accounted for during data analysis to ensure accurate quantification. sigmaaldrich.com

Table 1: Comparison of Isotopes Used in SILAC

Isotope Label Common Amino Acids Typical Mass Shift Advantages Considerations
Deuterium (B1214612) (²H or D) Lysine (D4), Leucine, Alanine (B10760859) (D4) +4 Da (for D4) Cost-effective option Can cause slight shifts in chromatographic retention time sigmaaldrich.com
Carbon-13 (¹³C) Arginine (¹³C₆), Lysine (¹³C₆) +6 Da Co-elutes perfectly with light version Higher cost than some deuterated labels
Nitrogen-15 (¹⁵N) Arginine (¹⁵N₄), Lysine (¹⁵N₂) +4 Da / +2 Da Can be combined with ¹³C for heavier labels Used in combination with other isotopes

Investigation of Protein Turnover Rates and Dynamics using Deuterated Alanine

Understanding the dynamics of protein synthesis and degradation—collectively known as protein turnover—is crucial for comprehending cellular homeostasis and response to stimuli. nih.gov Deuterated alanine, often generated in vivo from the administration of deuterated water (D₂O), is a key tracer for measuring these rates. nih.govmetsol.com

The methodology relies on the following principles:

Rapid Equilibration: Following administration, D₂O rapidly and safely equilibrates with the total body water. metsol.com

Metabolic Labeling: Through various enzymatic reactions, the deuterium from D₂O is incorporated into the free amino acid pool, including the non-essential amino acid alanine. metsol.com Alanine has four potential sites for deuterium labeling from body water. metsol.com

Incorporation into Proteins: This newly deuterated alanine is then used by the cellular machinery for the synthesis of new proteins. nih.gov

Detection and Calculation: By taking tissue or plasma samples over time, proteins can be isolated and hydrolyzed back into amino acids. The level of deuterium enrichment in alanine is precisely measured using techniques like gas chromatography-mass spectrometry (GC-MS). nih.gov The rate at which deuterated alanine appears in a specific protein allows for the calculation of its fractional synthesis rate. metsol.com

This D₂O-labeling approach offers significant advantages over traditional methods that use continuous infusion of labeled amino acids, as it is less invasive, less costly, and suitable for measuring the turnover rates of both fast and slow turnover proteins. nih.govliverpool.ac.uk

Applications in Structural Proteomics and Protein-Ligand Interaction Studies

L-ALANINE (2,3,3,3-D4) and other stable isotope-labeled amino acids are instrumental in structural proteomics, particularly for studying protein conformation and the interactions between proteins and ligands (e.g., drugs, metabolites).

One primary application is in conjunction with alanine scanning. In this technique, specific amino acid residues in a peptide or protein sequence are systematically replaced with alanine to determine their importance for biological activity or binding. nih.gov When combined with spectroscopic methods, this can reveal which residues are essential for functions like peptide adsorption to a surface or binding to a cellular receptor. nih.gov

Furthermore, the incorporation of a deuterated amino acid provides a specific probe that can be monitored by mass spectrometry. Changes in the local environment of the deuterated alanine residue upon ligand binding can be detected using techniques like Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS). This provides insights into the specific regions of the protein that are involved in the interaction or undergo conformational changes. acs.org These methods are highly sensitive and are not limited by the size of the protein or protein complex being studied. thermofisher.com

Deuterium Exchange Mass Spectrometry (HDX-MS) in Conjunction with Deuterated Alanine for Protein Conformation Analysis

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) is a powerful biophysical technique used to probe the higher-order structure and dynamics of proteins. chromatographyonline.com The method is based on the principle that amide hydrogens on the backbone of a protein exchange with deuterium atoms when the protein is placed in a deuterated buffer (like D₂O). thermofisher.com The rate of this exchange is highly dependent on the hydrogen's solvent accessibility and whether it is involved in hydrogen bonding (e.g., in alpha-helices or beta-sheets). thermofisher.comchromatographyonline.com

The standard HDX-MS workflow is as follows:

Labeling: The protein of interest is incubated in a D₂O-based buffer for a set period, allowing the exchange to occur.

Quenching: The exchange reaction is stopped by rapidly lowering the pH and temperature.

Digestion: The protein is proteolytically digested into smaller peptides, typically using an enzyme like pepsin.

Analysis: The resulting peptides are analyzed by liquid chromatography-mass spectrometry (LC-MS) to measure the mass increase due to deuterium uptake.

By comparing the deuterium uptake in different regions of the protein under various conditions (e.g., with and without a ligand), researchers can map protein-ligand interaction sites, identify regions of conformational change, and study protein folding. acs.orgthermofisher.com

Table 2: Key Research Methodologies Using L-ALANINE (2,3,3,3-D4)

Methodology Principle Key Information Obtained
SILAC Metabolic incorporation of "heavy" amino acids into proteins for mass-based quantification. sigmaaldrich.com Relative protein abundance between different cell populations. sigmaaldrich.com
Protein Turnover Analysis In vivo labeling of the free alanine pool via D₂O administration and measuring its incorporation into new proteins. nih.gov Rates of protein synthesis and degradation. metsol.com
Structural Proteomics Using isotope labels to probe protein structure and interactions, often combined with techniques like alanine scanning. nih.gov Identification of key residues for binding and function; mapping interaction sites. nih.gov

| HDX-MS | Monitoring the rate of deuterium exchange of backbone amide hydrogens to probe solvent accessibility and structure. thermofisher.com | Protein conformation, dynamics, ligand binding sites, and allosteric effects. thermofisher.com |

Mechanistic Enzymology and Kinetic Isotope Effect Kie Studies with L Alanine 2,3,3,3 D4

Probing Reaction Mechanisms of Alanine-Metabolizing Enzymes

The substitution of hydrogen with deuterium (B1214612) in L-alanine is a critical tool for elucidating the reaction mechanisms of various alanine-metabolizing enzymes. These enzymes are central to linking carbohydrate and amino acid metabolism. plos.org By comparing the reaction rates of the deuterated substrate with the natural, protiated substrate, researchers can infer whether the cleavage of a specific C-H bond is a key event in the catalytic cycle.

Notable examples of enzymes studied using this approach include:

Alanine (B10760859) Racemase: This pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme catalyzes the interconversion of L- and D-alanine, the latter being a crucial component of bacterial cell walls. nih.govnih.gov Studies using deuterated alanine have been instrumental in understanding its two-base catalytic mechanism, where residues like Lys39 and Tyr265 act as bases to abstract the α-proton from D-alanine and L-alanine, respectively. ebi.ac.ukresearchgate.net The magnitude of the observed KIE helps to confirm that the abstraction of the α-proton is a chemically significant step in the racemization process. nih.gov

L-Amino Acid Oxidases: These flavoenzymes catalyze the oxidative deamination of L-amino acids. Mechanistic studies on enzymes like tryptophan 2-monooxygenase, which has L-amino acid oxidase activity, have utilized deuterated alanine to investigate the amine oxidation mechanism. nih.gov The presence of a significant deuterium KIE supports a mechanism where the cleavage of the α-C-H bond is integral to the flavin reduction step. nih.gov

Alanine Transaminases (ALT): These enzymes, also dependent on PLP, catalyze the transfer of an amino group from alanine to an α-keto acid, a key reaction in nitrogen metabolism. plos.org Isotope effect studies can help dissect the multi-step transamination mechanism, which involves the formation of various Schiff base intermediates.

By measuring the effect of deuteration at specific positions, such as the α-carbon (C2) and the methyl group (C3), researchers can pinpoint which bonds are broken and in what sequence, thereby distinguishing between proposed reaction pathways.

Determination of Primary and Secondary Kinetic Isotope Effects

Kinetic isotope effect (KIE) studies quantify the change in reaction rate upon isotopic substitution. differencebetween.com They are categorized as primary or secondary, depending on the location of the isotope.

Primary KIEs are observed when the isotopically substituted atom is directly involved in a bond-breaking or bond-forming event in the rate-determining step of a reaction. differencebetween.comlibretexts.org For L-alanine (2,3,3,3-D4), a primary KIE would be expected if the cleavage of the Cα-H bond is rate-limiting. These effects are typically significant, with kH/kD values often ranging from 2 to 8. libretexts.org For instance, in the oxidation of alanine by an L-amino acid oxidase, a primary deuterium KIE of 6.0 ± 0.5 was observed, strongly indicating that the C-H bond cleavage is a central part of the reaction. nih.gov

Secondary KIEs occur when the isotopic substitution is at a position not directly involved in bond cleavage in the rate-limiting step. differencebetween.comlibretexts.org These effects are generally much smaller than primary KIEs (kH/kD values are typically close to 1) and arise from changes in the vibrational environment of the isotope between the ground state and the transition state. libretexts.org For example, secondary KIEs were detected for the formation of the external aldimine in the alanine racemase reaction, suggesting that changes in hybridization at the α-carbon influence the reaction rate even before the proton abstraction step. nih.gov

The table below presents KIE data from studies on alanine-metabolizing enzymes, illustrating the application of L-alanine-d4 in distinguishing between primary and secondary effects.

EnzymeIsotope PositionKIE TypeObserved kH/kD ValueReference
L-Amino Acid Oxidase (from TMO)α-deuterated DL-alaninePrimary6.0 ± 0.5 nih.gov
Alanine Racemase (D → L)α-deuterated alaninePrimary1.57 ± 0.05 nih.gov
Alanine Racemase (L → D)α-deuterated alaninePrimary1.66 ± 0.09 nih.gov
Alanine Racemase (L → D, forward)α-deuterated alanineSecondary (on aldimine formation)1.13 ± 0.05 nih.gov

Investigating Rate-Limiting Steps in Enzymatic Transformations

For example, in the reaction catalyzed by L-phenylalanine dehydrogenase, KIE studies were used to investigate the mechanism of oxidative deamination. icm.edu.pl A significant primary KIE indicates that the C-H bond cleavage step is the "bottleneck" of the catalytic cycle. nih.govicm.edu.pl Conversely, if no significant KIE is observed (kH/kD ≈ 1) upon deuteration, it suggests that the C-H bond cleavage is fast relative to other steps, such as substrate binding, product release, or conformational changes of the enzyme, which are therefore rate-limiting. epfl.chnih.gov

Elucidation of Transition State Structures and Protein Dynamics

The magnitude of the KIE provides valuable information about the structure of the transition state—the high-energy, transient molecular arrangement that exists between reactants and products. A large primary KIE, like the value of ~6 observed for L-amino acid oxidase, is consistent with a transition state where the C-H bond is significantly broken. nih.gov This often implies a symmetrical transition state where the proton is roughly halfway between the donor (carbon) and the acceptor (catalytic base).

Conversely, smaller primary KIEs, such as those seen with alanine racemase, can suggest an "early" or "late" transition state. nih.gov In an early transition state (resembling the reactants), the C-H bond is only slightly broken, while in a late transition state (resembling the products), the bond is almost fully cleaved. The specific KIE values for alanine racemase suggest the transition state is early when converting D- to L-alanine and late when converting L- to D-alanine. nih.gov

Furthermore, KIEs can shed light on the role of protein dynamics in catalysis. ub.edunih.gov The enzyme is not a static scaffold; its conformational fluctuations can be coupled to the chemical steps of the reaction. nih.gov In some enzymes, conformational changes are the rate-limiting step. nih.gov KIE studies, when combined with techniques like NMR spectroscopy, can help determine if protein motions are linked to the hydrogen transfer step. nih.gov Recent studies using advanced techniques like serial femtosecond crystallography are providing unprecedented snapshots of enzymes like alanine racemase in action, revealing dynamic states of substrate binding and reaction that complement the kinetic data obtained from isotope effect studies. nih.gov

Theoretical and Computational Approaches to Model KIEs with Deuterated Alanine

Computational chemistry provides a powerful framework for interpreting and predicting kinetic isotope effects. nih.govmdpi.com Theoretical models can be used to calculate the vibrational frequencies of molecules in their ground and transition states. These calculations allow for the prediction of KIEs, which can then be compared with experimental data to validate proposed reaction mechanisms and transition state structures.

Methods used in these studies include:

Quantum Mechanics/Molecular Mechanics (QM/MM): This hybrid approach treats the active site of the enzyme, including the substrate and key catalytic residues, with high-level quantum mechanics, while the rest of the protein is modeled using more computationally efficient molecular mechanics. This allows for a detailed simulation of the bond-breaking and bond-forming events within the complex protein environment.

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic motions of the protein and substrate over time. freeshell.org These simulations help to understand how protein dynamics contribute to the reaction and can be used to sample different conformations that lead to the transition state. By incorporating quantum mechanical principles, MD can be used to simulate the entire catalytic event and predict the resulting KIE.

These computational approaches are essential for dissecting the various factors that contribute to the observed KIE, including the geometry of the transition state, quantum mechanical tunneling (where a particle passes through an energy barrier rather than over it), and the dynamic contributions of the surrounding protein. epfl.ch For alanine-metabolizing enzymes, these models can help refine our understanding of how the active site environment facilitates the challenging C-H bond cleavage and subsequent chemical transformations.

Emerging Research Frontiers and Methodological Advancements

Integration of Isotopic Tracing with Systems Biology and Multi-Omics Approaches

The integration of isotopic tracing using L-ALANINE (2,3,3,3-D4) with systems biology and multi-omics approaches represents a powerful strategy for unraveling the complexity of metabolic networks. By introducing the deuterated tracer into a biological system, researchers can follow the metabolic fate of the alanine (B10760859) molecule, providing critical data for flux balance analysis (FBA). FBA is a computational method used to predict metabolic fluxes through a biochemical network, and the empirical data from tracers like L-ALANINE (2,3,3,3-D4) provide essential constraints for these models, enhancing their predictive accuracy. nih.gov

In the realm of multi-omics, which combines data from genomics, transcriptomics, proteomics, and metabolomics, L-ALANINE (2,3,3,3-D4) serves as a vital tool for validating and refining network models. For instance, in proteomics, Stable Isotope Labeling by Amino acids in Cell culture (SILAC) can be adapted using deuterated amino acids to quantify protein turnover and expression changes under various conditions. broadinstitute.org In metabolomics, L-ALANINE (2,3,3,3-D4) is frequently employed as an internal standard for accurate quantification of L-alanine and other metabolites in complex biological samples, such as plasma and tissues, using techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). This ensures greater precision in studies aiming to identify metabolic biomarkers for diseases.

A key application of integrating L-ALANINE (2,3,3,3-D4) tracing with multi-omics is in metabolic flux analysis. By tracking the incorporation of deuterium (B1214612) into various downstream metabolites, researchers can quantify the rates of interconnected metabolic pathways. This approach has been instrumental in understanding the metabolic reprogramming in cancer cells, where alanine metabolism is often altered. For example, studies have used isotopic tracers to demonstrate how cancer cells utilize alanine derived from glucose to fuel the tricarboxylic acid (TCA) cycle and support cell proliferation. The insights gained from these integrated approaches are crucial for identifying potential therapeutic targets in metabolic diseases.

Table 1: Applications of L-ALANINE (2,3,3,3-D4) in Integrated Omics Research

Research AreaApplication of L-ALANINE (2,3,3,3-D4)Key Insights Gained
Systems Biology Provides empirical data for constraining Flux Balance Analysis (FBA) models.Improved prediction of metabolic fluxes and network behavior.
Proteomics (SILAC) Used as a "heavy" amino acid to label proteins for quantitative analysis.Accurate measurement of protein synthesis and turnover rates.
Metabolomics Serves as an internal standard for LC-MS and GC-MS analysis.Precise quantification of metabolites in complex biological samples.
Metabolic Flux Analysis Traces the flow of carbon and nitrogen through metabolic pathways.Elucidation of metabolic reprogramming in diseases like cancer.

Single-Cell Metabolomics and Isotopic Tracing Strategies

The field of single-cell metabolomics aims to characterize the metabolic profiles of individual cells, providing insights into cellular heterogeneity that are often masked in bulk analyses. mdpi.com Isotopic tracing with compounds like L-ALANINE (2,3,3,3-D4) at the single-cell level is an emerging and challenging frontier. While the direct application of deuterated alanine in single-cell metabolomics is still developing, the strategies and potential are significant.

Current single-cell analysis techniques, such as mass spectrometry-based methods, are being refined to achieve the sensitivity required to detect and quantify metabolites within a single cell. researchgate.net The use of isotopically labeled precursors in these methods can provide a dynamic view of metabolic activity at the single-cell level. nih.gov For example, by introducing L-ALANINE (2,3,3,3-D4) to a cell population, it would be theoretically possible to track its incorporation into proteins and other metabolites within individual cells over time. This would allow researchers to identify subpopulations of cells with distinct metabolic phenotypes.

One of the primary challenges in single-cell isotopic tracing is the minute amount of analyte available. However, advancements in microfluidics and mass spectrometry imaging are paving the way for such analyses. These technologies enable the isolation and analysis of individual cells, and when coupled with isotopic labeling, they can reveal cell-to-cell variations in metabolic fluxes. Such information is invaluable for understanding complex biological processes like development, immune responses, and the progression of diseases characterized by cellular heterogeneity, such as cancer.

Development of Novel Analytical Platforms for Deuterated Metabolite Detection

The accurate and sensitive detection of deuterated metabolites like L-ALANINE (2,3,3,3-D4) is crucial for the success of isotopic tracing studies. Continuous innovation in analytical platforms is expanding the capabilities of researchers in this field.

High-resolution mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS), remains a cornerstone for the analysis of deuterated compounds. creative-proteomics.com Tandem mass spectrometry (MS/MS) further enhances specificity by allowing for the fragmentation of ions, which helps to confirm the identity and isotopic enrichment of metabolites. Novel developments in MS technology, such as improved ionization sources and mass analyzers, are continually pushing the limits of detection and quantification. For instance, techniques that minimize in-source fragmentation are critical for preserving the integrity of the isotopic label during analysis.

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful, non-destructive technique for analyzing deuterated compounds. nih.govoup.com Deuterium NMR can directly detect the presence and location of deuterium atoms within a molecule, providing unique structural and dynamic information. acs.org While generally less sensitive than MS, advancements in NMR technology, such as higher magnetic field strengths and cryogenically cooled probes, are improving its utility for metabolomics. acs.orgau.dk Furthermore, "deuteration-assisted NMR" simplifies complex proton NMR spectra of large biomolecules, enabling detailed structural studies.

Hydrogen-deuterium exchange mass spectrometry (HDX-MS) is a specialized technique that probes protein conformation and dynamics by monitoring the exchange of backbone amide hydrogens with deuterium from a solvent. acs.orgyoutube.com While not directly detecting deuterated metabolites, it represents a novel application of deuterium labeling in structural biology.

Table 2: Advanced Analytical Platforms for Deuterated Metabolite Detection

Analytical PlatformPrinciple of DetectionAdvantages for Deuterated Metabolite Analysis
LC-MS/MS Separation by liquid chromatography followed by mass-to-charge ratio analysis and fragmentation.High sensitivity, high throughput, and structural confirmation of labeled metabolites.
GC-MS Separation of volatile derivatives by gas chromatography followed by mass analysis.Excellent chromatographic resolution for certain classes of metabolites. nih.gov
High-Resolution NMR Detection of nuclear spin properties in a strong magnetic field.Non-destructive, provides detailed structural and positional information of the deuterium label.
HDX-MS Measures the rate of deuterium exchange on protein backbone amides.Provides information on protein conformation, dynamics, and interactions.

Future Directions in Synthetic Biology and Metabolic Engineering with Deuterated Amino Acids

The fields of synthetic biology and metabolic engineering are poised to leverage the unique properties of deuterated amino acids like L-ALANINE (2,3,3,3-D4) for a variety of innovative applications. nih.govbohrium.comnih.govresearchgate.net These disciplines focus on the design and construction of new biological parts, devices, and systems, as well as the redesign of existing, natural biological systems for useful purposes.

One promising future direction is the metabolic engineering of microorganisms to produce deuterated compounds, including L-ALANINE (2,3,3,3-D4), more efficiently and cost-effectively. nih.govbohrium.com By manipulating the metabolic pathways of bacteria or yeast, it may be possible to create cellular factories that synthesize these valuable research tools from simple, inexpensive deuterated starting materials. This would greatly expand the accessibility of deuterated amino acids for research.

In synthetic biology, deuterated amino acids could be incorporated into synthetic proteins to confer novel properties. For example, the increased mass of deuterium can subtly alter the vibrational frequencies of chemical bonds, which could be exploited to fine-tune the enzymatic activity or stability of engineered proteins. Furthermore, the kinetic isotope effect, where C-D bonds are stronger and react more slowly than C-H bonds, could be harnessed to control the rates of specific biochemical reactions within synthetic biological circuits.

Another exciting prospect is the use of deuterated amino acids in the development of "heavy" organisms, where a significant portion of the proteome is labeled with stable isotopes. These organisms could serve as powerful tools for studying protein dynamics and interactions in a more holistic manner. As our ability to manipulate biological systems at the genetic and metabolic levels continues to grow, the applications for deuterated amino acids like L-ALANINE (2,3,3,3-D4) in synthetic biology and metabolic engineering are expected to expand significantly, opening up new avenues for both fundamental research and biotechnology.

Conclusion and Future Perspectives in L Alanine 2,3,3,3 D4 Research

Synthesis of Key Findings and Contributions of L-Alanine (2,3,3,3-D4) as a Research Tool

L-Alanine (2,3,3,3-D4) has firmly established its value as a versatile research tool, primarily through its application as a stable isotope tracer in metabolic studies, proteomics, and structural biology. Its contributions are multifaceted, allowing for the precise tracking and quantification of molecular processes without perturbing the system under investigation.

Key Contributions include:

Metabolic Pathway Elucidation: L-Alanine (2,3,3,3-D4) is instrumental in tracing the flux of alanine (B10760859) and related metabolites through various biochemical pathways. It has been particularly valuable for in-vivo measurements of glucose and alanine metabolism, providing critical insights into metabolic diseases. By tracking the deuterium (B1214612) label, researchers can map the intricate network of reactions, such as the activity of aminotransferases, which are central to amino acid synthesis and degradation.

Quantitative Proteomics: In the field of proteomics, this compound is a key component of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). By incorporating L-Alanine (2,3,3,3-D4) into the proteome of cells, it serves as an internal standard for the accurate quantification of changes in protein expression levels between different states. This has revolutionized the study of protein dynamics, degradation pathways, and cellular regulation. nih.govoup.com

Structural Biology: Deuterium-labeled amino acids, including L-Alanine (2,3,3,3-D4), are extensively used in Nuclear Magnetic Resonance (NMR) spectroscopy to simplify complex spectra and investigate the structure, dynamics, and binding of macromolecules. This has been crucial for understanding protein folding and function at a molecular level.

The following table summarizes the primary research applications of L-AlanINE (2,3,3,3-D4).

Research Area Specific Application Contribution
Metabolomics Metabolic Flux Analysis Tracing the path of alanine in glucose metabolism and other key pathways.
Internal Standard Accurate quantification of endogenous L-alanine in biological samples. nih.gov
Proteomics SILAC Quantitative analysis of protein expression and turnover. nih.gov

| Structural Biology | NMR Spectroscopy | Simplification of spectra for the study of protein structure and dynamics. |

Identification of Unresolved Questions and Methodological Challenges

Despite its broad utility, the application of L-Alanine (2,3,3,3-D4) is not without its challenges and unresolved questions. These methodological hurdles must be addressed to enhance the precision and expand the scope of its use.

Key Challenges:

Synthesis and Selectivity: The chemical synthesis of specifically deuterated amino acids like L-Alanine (2,3,3,3-D4) presents significant challenges. Achieving high levels of site-selectivity and stereoselectivity (maintaining the L-configuration) can be difficult, often requiring multi-step, complex procedures. Undesirable side reactions such as racemization can occur, complicating the purity of the final product. mdpi.com The development of more efficient, cost-effective, and scalable synthesis protocols remains a key objective. researchgate.net

Kinetic Isotope Effect (KIE): The mass difference between deuterium and hydrogen can lead to a kinetic isotope effect, where the rate of a chemical reaction is altered. nih.govnih.gov This can be a significant confounding factor in metabolic studies, as the metabolism of L-Alanine (2,3,3,3-D4) may not perfectly mirror that of its non-deuterated counterpart. While some studies have observed no significant KIE in certain pathways involving deuterated pyruvate (B1213749) and alanine, the potential for this effect must be carefully considered and evaluated for each specific biological context. nih.govismrm.org

Label Loss and H/D Exchange: In some enzymatic reactions, there is a risk of the deuterium label exchanging with protons from the solvent (H₂O), leading to a loss of the isotopic label. nih.gov This is particularly relevant for deuteration at the α-carbon. The stability of the deuterium label at the methyl group (positions 3,3,3) is generally higher, but the potential for label loss needs to be assessed, as it can impact the accuracy of quantitative measurements.

Cost and Accessibility: The synthesis of isotopically labeled compounds is often expensive, which can be a limiting factor for large-scale or long-term studies. Improving the accessibility of these critical research tools is an ongoing challenge.

Prognosis for New Applications and Interdisciplinary Research Leveraging Deuterated Alanine

The future of research involving L-Alanine (2,3,3,3-D4) and other deuterated compounds is bright, with significant potential for new applications and interdisciplinary collaborations. Advances in analytical technologies and synthetic methodologies are paving the way for more sophisticated investigations into biological systems.

Future Directions:

Advanced Deuteration Methodologies: Research is actively exploring novel methods for the synthesis of deuterated compounds, including enzymatic and biocatalytic approaches, as well as continuous flow chemistry. nih.govcolab.ws These methods aim to provide more efficient, selective, and environmentally friendly routes to these valuable molecules.

Drug Discovery and Development: There is a growing interest in the concept of "deuterated drugs" or "heavy drugs." nih.gov By strategically replacing hydrogen with deuterium at metabolically vulnerable sites in a drug molecule, it is possible to slow down its metabolism due to the kinetic isotope effect. This can improve the drug's pharmacokinetic profile, leading to a longer half-life and potentially reduced side effects. Deuterated amino acids could be incorporated into peptide-based drugs or serve as building blocks for complex pharmaceuticals. nih.gov

Emerging 'Omics' and Imaging Applications: The integration of stable isotope labeling with cutting-edge analytical platforms promises to yield unprecedented insights. Emerging fields such as single-cell metabolomics and spatial metabolomics will benefit from the ability of deuterated tracers to map metabolic activities with high resolution. chempep.com Furthermore, there is potential for expanded use in microbiome studies to track amino acid utilization within complex microbial communities. chempep.com

Interdisciplinary Clinical Research: As analytical techniques become more sensitive and accessible, the use of stable isotope tracers like L-Alanine (2,3,3,3-D4) is expected to move further into clinical diagnostics and precision nutrition. chempep.com These tools can provide individualized assessments of metabolism, aiding in the diagnosis and management of a wide range of diseases.

The continued development and application of L-Alanine (2,3,3,3-D4) will undoubtedly fuel new discoveries across biochemistry, medicine, and beyond, solidifying its role as an indispensable tool in the scientist's arsenal.

Q & A

Q. How is L-Alanine (2,3,3,3-D4) utilized in metabolic pathway tracing studies?

L-Alanine (2,3,3,3-D4) is a deuterium-labeled isotopologue used to trace metabolic pathways such as the glucose-alanine cycle and gluconeogenesis. The deuterium atoms at the 2,3,3,3 positions enable precise tracking via mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. For example, in hepatic gluconeogenesis, the deuterium label can distinguish between endogenous and exogenous alanine pools, allowing quantification of carbon flux into glucose . Methodologically, researchers administer the labeled compound in vitro or in vivo, followed by metabolite extraction and analysis using LC-MS/MS with multiple reaction monitoring (MRM) to detect deuterium retention in downstream products .

Q. What are the best practices for handling and storing L-Alanine (2,3,3,3-D4) to ensure isotopic stability?

To prevent deuterium loss or exchange:

  • Store the compound in airtight, light-resistant containers at –20°C or lower.
  • Avoid prolonged exposure to moisture or solvents with exchangeable protons (e.g., water, alcohols).
  • Use deuterated solvents (e.g., D2O) during experimental workflows to minimize isotopic dilution .
  • Verify isotopic integrity via periodic QC checks using high-resolution MS or NMR .

Q. Which analytical methods are most effective for detecting and quantifying L-Alanine (2,3,3,3-D4) in complex biological matrices?

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Enables separation and quantification with MRM transitions specific to the deuterated isotopologue. Sensitivity can reach ≤10⁻⁹ g, with polarity-switching capabilities to capture both positive and negative ion modes .
  • Isotope Dilution Mass Spectrometry (IDMS): Uses a ¹³C- or ¹⁵N-labeled internal standard to correct for matrix effects and ionization efficiency variations .
  • NMR Spectroscopy: ²H-NMR or ¹H-¹³C heteronuclear correlation experiments resolve positional deuterium incorporation, critical for metabolic flux analysis .

Advanced Research Questions

Q. How does the isotopic labeling position in L-Alanine (2,3,3,3-D4) influence its behavior in catalytic hydrogenation studies?

The deuterium labeling at the β-carbon (C3) and methyl group (C2) affects reaction kinetics and mechanism in hydrogenation reactions. For example, Ru-catalyzed hydrogenation to alaninol shows structure sensitivity, where deuterium substitution alters activation energies and active-site interactions. Kinetic studies combined with density functional theory (DFT) calculations reveal that Ru(101) sites dominate the reaction, with deuterium isotope effects (KIEs) providing insights into rate-limiting steps like C=O bond activation . Experimental protocols include:

  • Time-resolved kinetic profiling using in situ IR or MS.
  • Transmission electron microscopy (TEM) to correlate nanoparticle size/shape with catalytic activity .

Q. In metabolic studies, how can researchers differentiate between endogenous and deuterium-labeled L-alanine pools to avoid data misinterpretation?

  • Compartmentalized Tracer Analysis: Use kinetic modeling to account for separate cytosolic and mitochondrial pools. For instance, deuterium-labeled alanine in the cytosol may follow different flux routes compared to mitochondrial-derived alanine .
  • Isotopic Spectral Deconvolution: Apply computational tools like Isotopomer Spectral Analysis (ISA) to resolve overlapping MS/MS spectra of labeled and unlabeled species .
  • Pulse-Chase Experiments: Temporally separate tracer administration and sampling to track label incorporation dynamics .

Q. What methodological considerations are critical when integrating L-Alanine (2,3,3,3-D4) tracer data into mathematical models of cellular metabolism?

  • Model Calibration: Use time-course data from tracer experiments to fit parameters like flux rates and pool sizes in systems biology models (e.g., Ordinary Differential Equations or Flux Balance Analysis) .
  • Compartmentalization: Account for subcellular localization (e.g., mitochondrial vs. cytoplasmic alanine) to avoid oversimplification .
  • Validation: Cross-verify model predictions with independent techniques like ¹³C-glucose tracing or enzymatic assays .

Data Contradiction and Resolution

Q. How should researchers address discrepancies in metabolic flux data derived from L-Alanine (2,3,3,3-D4) tracing?

Contradictions may arise from:

  • Isotopic Dilution: Unaccounted endogenous pools skewing apparent flux rates. Mitigate via IDMS or compartment-specific modeling .
  • Enzyme Stereospecificity: Enzymes like alanine transaminases may exhibit preferential utilization of unlabeled vs. deuterated substrates. Validate with kinetic assays using purified enzymes .
  • Analytical Artifacts: Deuterium loss during sample preparation (e.g., lyophilization). Use stable isotope-corrected protocols and deuterated solvents .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.